2-Chloro-1,3,2-dioxaborinane
Description
2-Chloro-1,3,2-dioxaborinane (C₃H₆O₂ClB) is a boron-containing heterocyclic compound synthesized via the reaction of trimethylene glycol (1,3-propanediol) with boron trichloride (BCl₃) under controlled conditions. Coleman et al. (1961) reported its preparation by slowly adding BCl₃ to trimethylene glycol in pentane at −10°C under a nitrogen atmosphere, yielding a liquid product with a boiling point of 28–31°C at 0.5 mm Hg and a refractive index of 1.4301 . Analytical data confirmed its molecular formula, with a yield of 74.3% . Notably, discrepancies exist in early literature regarding its physical state: Finch et al. described it as a viscous liquid, while Coleman observed a non-viscous material at room temperature .
The compound’s reactivity is exemplified by its reaction with n-butyl alcohol to form 2-n-butoxy-1,3,2-dioxaborinane, highlighting its utility in alkoxyborane synthesis .
Properties
CAS No. |
1003-43-6 |
|---|---|
Molecular Formula |
C3H6BClO2 |
Molecular Weight |
120.34 g/mol |
IUPAC Name |
2-chloro-1,3,2-dioxaborinane |
InChI |
InChI=1S/C3H6BClO2/c5-4-6-2-1-3-7-4/h1-3H2 |
InChI Key |
FJIUVLHTIYMPRC-UHFFFAOYSA-N |
SMILES |
B1(OCCCO1)Cl |
Canonical SMILES |
B1(OCCCO1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Boron-Containing Analogues
- 6-Chloro-2-nortricyclyl-dichloroborane ([182]): Synthesized from norbornadiene and trichloroborane at −80°C, this compound can be converted into boronic acids, suggesting applications in cross-coupling reactions .
- 2-(cis/trans-6’-Chloro-2’-nortricyclyl)benzo-1,3,2-dioxaborole ([184]): Derived from 1,5-cyclooctadiene and 2-chloro-1,3,2-benzodioxaborole in the presence of catechol, this benzo-fused derivative demonstrates structural versatility in boron heterocycles .
Key Difference : Unlike 2-chloro-1,3,2-dioxaborinane, these analogues incorporate bicyclic or aromatic moieties, altering steric and electronic properties.
Phosphorus-Containing Analogues
- 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide (CAS 6609-64-9) : Despite a similar naming convention, this phosphorus-based compound exhibits distinct reactivity due to its P=O center. It is synthesized via unspecified methods and reacts violently with water, releasing toxic gases like hydrogen chloride .
Key Difference : The substitution of boron with phosphorus introduces significant changes in polarity, stability, and hazard profile.
Physical Properties
Table 1: Comparative Physical Properties
| Compound | Boiling Point | Refractive Index | Physical State | |
|---|---|---|---|---|
| This compound | 28–31°C (0.5 mmHg) | 1.4301 | Liquid (non-viscous) | |
| 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide | 98–99°C | N/A | Liquid |
Insight : The boron derivative’s lower boiling point reflects weaker intermolecular forces compared to the phosphorus analogue.
Reactivity and Stability
Table 2: Reactivity Comparison
Key Insight: The boron compound’s reactivity with alcohols underscores its role as a precursor in organoboron chemistry, while the phosphorus analogue’s instability in water necessitates stringent handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
